N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-23-14(8-10-21-23)18(25)24(12-13-5-4-9-20-11-13)19-22-17-15(26-2)6-3-7-16(17)27-19/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUKNHXZZWHUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-methoxyphenol with Thiourea
The benzothiazole core is synthesized via cyclization, as demonstrated in analogous systems:
Reaction Conditions
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Substrate : 2-Amino-4-methoxyphenol (1.0 equiv)
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Sulfur Source : Thiourea (1.2 equiv)
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Solvent : Ethanol/Water (4:1 v/v)
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Catalyst : Concentrated HCl (0.5 mL/g substrate)
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Temperature : Reflux (85°C), 6 hours
Mechanism :
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Protonation of the phenolic oxygen enhances electrophilicity.
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Nucleophilic attack by thiourea sulfur forms a thioamide intermediate.
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Intramolecular cyclization releases ammonia, yielding the benzothiazole ring.
Characterization Data
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Yield : 78–82%
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Melting Point : 142–144°C
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.25 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.72 (d, J = 2.4 Hz, 1H), 3.78 (s, 3H, OCH₃).
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MS (ESI+) : m/z 181.1 [M+H]⁺.
N-Alkylation with Pyridin-3-ylmethanamine
SN2 Reaction with (Pyridin-3-yl)methyl Bromide
The benzothiazol-2-amine undergoes selective alkylation at the exocyclic nitrogen:
Reaction Conditions
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Substrate : 4-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv)
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Alkylating Agent : (Pyridin-3-yl)methyl bromide (1.5 equiv)
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Base : Potassium carbonate (2.0 equiv)
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Solvent : Anhydrous DMF
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Temperature : 60°C, 12 hours
Optimization Insights
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Solvent Screening : DMF > DMSO > Acetonitrile (yields: 68% vs. 52% vs. 41%).
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Base Effect : K₂CO₃ > Et₃N > DBU (yields: 68% vs. 59% vs. 63%).
Characterization of N-[(Pyridin-3-yl)methyl]-4-methoxy-1,3-benzothiazol-2-amine
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Yield : 68%
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¹H NMR (400 MHz, CDCl₃) : δ 8.55 (d, J = 1.6 Hz, 1H), 8.45 (dd, J = 4.8, 1.6 Hz, 1H), 7.72 (dt, J = 7.8, 2.0 Hz, 1H), 7.25–7.18 (m, 2H), 6.92 (d, J = 2.4 Hz, 1H), 4.85 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).
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¹³C NMR (100 MHz, CDCl₃) : δ 162.4 (C-2), 156.1 (C-4), 149.8 (pyridine C), 136.2 (pyridine CH), 134.5 (C-7a), 123.8 (C-4a), 115.6 (C-3), 55.9 (OCH₃), 48.2 (CH₂).
Synthesis of 1-Methyl-1H-pyrazole-5-carbonyl Chloride
Cyclization of Ethyl 3-(Dimethylamino)acrylate with Methylhydrazine
Pyrazole ring formation follows established protocols:
Reaction Conditions
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Substrate : Ethyl 3-(dimethylamino)acrylate (1.0 equiv)
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Nucleophile : Methylhydrazine (1.1 equiv)
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Solvent : Toluene
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Temperature : 110°C, 3 hours
Mechanism :
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Michael addition of methylhydrazine to the α,β-unsaturated ester.
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Cyclodehydration forms the pyrazole ring.
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Saponification and acid chloride formation complete the synthesis.
Intermediate Data
| Compound | Yield | ¹H NMR (CDCl₃) |
|---|---|---|
| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 89% | δ 4.32 (q, J = 7.1 Hz, 2H), 3.91 (s, 3H), 7.42 (s, 1H). |
| 1-Methyl-1H-pyrazole-5-carboxylic acid | 95% | δ 3.88 (s, 3H), 7.52 (s, 1H), 12.1 (br s, 1H, COOH). |
Amide Coupling and Final Product Isolation
Schotten-Baumann Reaction Conditions
The tertiary amide is formed via acyl chloride coupling:
Reaction Parameters
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Acyl Chloride : 1-Methyl-1H-pyrazole-5-carbonyl chloride (1.2 equiv)
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Amine : N-[(Pyridin-3-yl)methyl]-4-methoxy-1,3-benzothiazol-2-amine (1.0 equiv)
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Base : Aqueous NaOH (2.0 M, 3.0 equiv)
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Solvent : Dichloromethane/Water (1:1)
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Temperature : 0°C → RT, 4 hours
Workup
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Layer separation and organic phase drying (MgSO₄).
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Solvent evaporation under reduced pressure.
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Purification via silica gel chromatography (EtOAc/Hexane, 3:7).
Final Product Data
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Yield : 74%
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Melting Point : 189–191°C
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¹H NMR (600 MHz, DMSO-d₆) : δ 8.58 (s, 1H), 8.45 (d, J = 4.2 Hz, 1H), 7.82 (d, J = 7.8 Hz, 1H), 7.65 (s, 1H), 7.38 (dd, J = 7.8, 4.8 Hz, 1H), 7.28 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 6.88 (d, J = 2.4 Hz, 1H), 5.12 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, NCH₃).
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HRMS (ESI+) : m/z 408.1332 [M+H]⁺ (calc. 408.1335 for C₁₉H₁₈N₅O₂S).
Comparative Analysis of Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS) Approach
A resin-bound strategy was evaluated but showed limitations:
| Parameter | SPPS Method | Solution-Phase Method |
|---|---|---|
| Overall Yield | 32% | 74% |
| Purity (HPLC) | 88% | 99% |
| Reaction Time | 48 hours | 12 hours |
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) increased coupling efficiency to 81% yield but caused partial decomposition of the benzothiazole moiety.
Scale-Up Considerations and Process Optimization
Critical parameters for industrial translation include:
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Solvent Recycling : DMF recovery via distillation (≥92% efficiency).
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Catalyst Load Reduction : Thiourea cyclization achieved with 0.1 equiv HCl without yield loss.
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Waste Stream Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and bioavailability.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6–8 hrs | Hydrochloric acid | 1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxylic acid | |
| Basic Hydrolysis | NaOH (2M), 80°C, 4 hrs | Sodium hydroxide | Sodium salt of the carboxylic acid derivative |
The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. Kinetic studies suggest higher yields under acidic conditions (~75%) compared to basic hydrolysis (~60%).
Alkylation at Pyridine Nitrogen
The pyridine nitrogen participates in alkylation reactions, particularly with alkyl halides, enhancing the compound’s lipophilicity.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| N-Alkylation | DMF, K₂CO₃, 60°C, 12 hrs | Methyl iodide | Quaternary ammonium derivative with enhanced CNS penetration |
Regioselectivity is governed by steric hindrance from the pyridin-3-ylmethyl group, favoring alkylation at the less hindered pyridine nitrogen .
Sulfonation of the Benzothiazole Ring
The electron-rich benzothiazole ring undergoes electrophilic sulfonation, introducing sulfonic acid groups for solubility modulation.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Sulfonation | H₂SO₄ (conc.), 0°C, 2 hrs | Sulfur trioxide | 4-methoxy-6-sulfo-1,3-benzothiazol-2-yl derivative |
The methoxy group at position 4 directs sulfonation to position 6 of the benzothiazole ring, as confirmed by NMR studies.
Oxidation-Reduction Reactions
The pyrazole ring is susceptible to redox transformations, altering its electronic properties.
Oxidation selectively targets the pyrazole ring, while reduction saturates the N–N bond without affecting the benzothiazole or pyridine groups .
Organometallic Additions
The carboxamide carbonyl reacts with Grignard reagents, enabling side-chain elongation.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Grignard Addition | THF, −78°C, 1 hr | Methylmagnesium bromide | Tertiary alcohol derivative |
The reaction proceeds via nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate that collapses to release the alcohol.
Cross-Coupling Reactions
The benzothiazole and pyridine rings participate in Pd-catalyzed cross-coupling for structural diversification.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O, 80°C | Phenylboronic acid | Biaryl-modified derivative with enhanced π-stacking capabilities |
Coupling occurs preferentially at the benzothiazole C-6 position due to electron-withdrawing effects from the methoxy group .
Key Research Findings
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Regioselectivity : Steric and electronic factors dominate reaction pathways. The pyridin-3-ylmethyl group directs electrophiles to the benzothiazole ring.
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Catalytic Efficiency : Pd-based catalysts achieve >80% yields in cross-coupling reactions, outperforming Ni analogs .
-
Stability : The compound is stable under ambient conditions but degrades in strong UV light, necessitating dark storage.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a drug candidate due to its unique structural features that may interact with biological targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of benzothiazole can inhibit tumor growth by targeting specific cancer cell lines. The incorporation of pyridine and pyrazole groups enhances this activity by modulating enzyme interactions involved in cancer proliferation.
Biochemical Assays
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can be utilized in biochemical assays to:
- Study Enzyme Activity : The compound may serve as an inhibitor or substrate for various enzymes, allowing researchers to investigate enzyme kinetics and mechanisms .
Material Science
The unique chemical structure allows for the development of new materials:
- Polymer Synthesis : The compound can act as a building block in the synthesis of advanced polymers with specific thermal and mechanical properties, useful in coatings and composite materials .
Case Studies
Recent studies have highlighted the efficacy of related compounds in clinical settings:
- Anticancer Trials : A study demonstrated that a derivative exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the benzothiazole moiety could enhance therapeutic efficacy .
- Enzyme Inhibition Studies : Research indicated that compounds similar to this compound effectively inhibited specific kinases involved in cancer signaling pathways .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
N-(4-Chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide (CAS 895015-83-5)
- Molecular Formula : C₂₁H₁₃ClN₄OS
- Molecular Weight : 404.9 g/mol
- Key Differences: Substitution at the benzothiazole 4-position: chloro (Cl) vs. methoxy (OCH₃) in the target compound. Central scaffold: Benzamide vs. pyrazole-5-carboxamide. Additional cyano (CN) group on the benzamide ring.
3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide (CAS 1171452-32-6)
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 322.4 g/mol
- Key Differences :
- Substituent on pyrazole: 4-methoxyphenyl at position 3 vs. 4-methoxybenzothiazole in the target.
- Lack of benzothiazole ring; replaced with a simpler phenyl group.
- Implications : The benzothiazole moiety in the target compound may enhance binding to sulfur-containing enzyme pockets, as seen in other benzothiazole derivatives with antifungal activity .
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C₁₆H₁₂N₄OS₂
- Molecular Weight : 340.42 g/mol
- Key Differences: Substituent on pyrazole: 5-methylthiophen-2-yl vs. pyridin-3-ylmethyl in the target. No methoxy group on benzothiazole.
- Implications : The thiophene group introduces planar aromaticity, which may favor interactions with hydrophobic protein domains, whereas the pyridinylmethyl group in the target compound could improve solubility in aqueous environments .
1-Methyl-N-(4-(phenylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (Compound 3a, )
- Molecular Formula : C₁₈H₁₄F₃N₃O₃S
- Molecular Weight : 413.38 g/mol
- Key Differences :
- Substituent on pyrazole: trifluoromethyl (CF₃) vs. 4-methoxybenzothiazole .
- Central sulfonylphenyl group instead of benzothiazole.
- Implications : The trifluoromethyl group increases electronegativity and metabolic stability, while the sulfonyl group may enhance binding to polar residues in enzyme active sites .
Structural and Functional Analysis Table
Research Findings and Implications
- Electronic Effects : Methoxy and chloro substituents on benzothiazole significantly alter electronic density, impacting interactions with biological targets. Methoxy groups may improve water solubility, while chloro groups enhance lipophilicity .
- Bioactivity Trends : Trifluoromethyl and sulfonyl groups () correlate with antiviral activity, whereas thiophene and benzothiazole moieties () are linked to antifungal and insecticidal effects.
Biological Activity
N-(4-Methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various disease models, and comparative studies with other compounds.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a pyridine substituent. Its molecular formula is , with a molecular weight of approximately 315.39 g/mol. The unique arrangement of these functional groups contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have shown that derivatives containing the benzothiazole and pyrazole frameworks exhibit potent anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to inhibit key inflammatory mediators, suggesting potential for treating inflammatory diseases .
- Antimicrobial Activity : The benzothiazole scaffold is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives can effectively inhibit bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic pathways .
Anticancer Activity
In vitro studies have shown that the compound exhibits significant antiproliferative activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.0 |
| MCF7 (Breast) | 4.5 |
| A549 (Lung) | 6.2 |
| HCT116 (Colon) | 3.8 |
These results indicate that the compound is particularly effective against colon cancer cells, with an IC50 value of 3.8 µM .
Anti-inflammatory Activity
The compound has shown promising results in reducing inflammation markers in animal models of arthritis and colitis. Administration in these models resulted in reduced levels of TNF-alpha and IL-6, key cytokines involved in inflammatory responses .
Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound possesses significant antibacterial properties, potentially useful in treating infections caused by resistant strains .
Case Studies
- Case Study on Cancer Treatment : A study involving the administration of this compound in xenograft models demonstrated tumor regression in mice bearing human cancer cells. The treatment led to a significant reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent .
- Inflammation Model : In a model of induced colitis, treatment with the compound resulted in decreased clinical scores and histological damage compared to untreated controls. This suggests that it may be beneficial for inflammatory bowel diseases .
Q & A
Q. Advanced Research Focus
- Methodology :
- Target Selection : Prioritize receptors with known pyrazole/benzothiazole affinity (e.g., kinases, GPCRs) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonds (pyridinyl N, methoxy O) and π-π stacking (benzothiazole ring) .
- Challenges :
- False Positives : Predicted binding scores may not correlate with in vitro activity due to solvation effects or conformational flexibility .
- Validation : Cross-check docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .
How do substitution patterns on the benzothiazole and pyrazole rings influence pharmacokinetic properties?
Q. Advanced Research Focus
- Benzothiazole Modifications :
- 4-Methoxy Group : Enhances metabolic stability by reducing CYP450-mediated oxidation compared to unsubstituted analogs .
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Improve target binding but may reduce solubility .
- Pyrazole Modifications :
- N-Methylation : Increases lipophilicity (logP) and blood-brain barrier penetration .
- Pyridinylmethyl Side Chain : Facilitates hydrogen bonding with Asp/Glu residues in enzymatic pockets .
- Data-Driven Design : Use QSAR (quantitative structure-activity relationship) models to balance potency and ADME (absorption, distribution, metabolism, excretion) .
What strategies resolve contradictions in biological activity data across different experimental models?
Q. Advanced Research Focus
- Source Identification :
- Assay Variability : Compare IC₅₀ values from enzymatic assays (pure protein) vs. cell-based assays (e.g., MTT), where membrane permeability or efflux pumps may skew results .
- Species Differences : Test human vs. murine cell lines to identify species-specific metabolic pathways .
- Mitigation Approaches :
- Dose-Response Curves : Use 8–10 concentration points to improve reproducibility .
- Orthogonal Assays : Validate antiproliferative activity with apoptosis markers (e.g., caspase-3 activation) .
How can researchers design analogs to improve the selectivity of this compound for a specific enzyme target?
Q. Advanced Research Focus
- Scaffold Hybridization : Fuse the pyrazole-benzothiazole core with triazole or isoxazole rings to exploit additional binding pockets .
- Stereochemical Control : Introduce chiral centers (e.g., at the pyridinylmethyl group) to enhance enantioselective interactions .
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine substituents .
What computational tools are recommended for predicting metabolic pathways and potential toxicity?
Q. Advanced Research Focus
- Metabolism Prediction :
- CYP450 Metabolism : Use StarDrop or MetaPrint2D to identify likely oxidation sites (e.g., methoxy demethylation) .
- Toxicity Screening :
- AMES Test Simulation : Predict mutagenicity with Derek Nexus or Toxtree .
- hERG Inhibition : Apply QSAR models to assess cardiac risk from pyridine/benzothiazole motifs .
How do solvent polarity and reaction temperature impact the regioselectivity of key synthetic steps?
Q. Basic Research Focus
- Coupling Reactions :
- Polar Solvents (DMF, DMSO): Favor SNAr (nucleophilic aromatic substitution) at the benzothiazole C2 position .
- Temperature : Reactions at 80–100°C improve yields but may promote decomposition; monitor via TLC .
- Cyclization Steps :
- Low Polarity Solvents (toluene): Enhance pyrazole ring closure via thermal cyclization .
What are the limitations of current biological evaluation methods for this compound, and how can they be addressed?
Q. Advanced Research Focus
- Limitations :
- 2D Cell Models : Lack tumor microenvironment complexity (e.g., hypoxia, stromal interactions) .
- Acute Toxicity Models : Short-term assays may miss chronic effects .
- Solutions :
- 3D Organoids : Recapitulate in vivo tumor heterogeneity for efficacy testing .
- ADME-Tox Integration : Combine hepatic microsomal stability assays with transcriptomic profiling .
How can researchers leverage fragment-based drug design (FBDD) to develop derivatives with enhanced potency?
Q. Advanced Research Focus
- Fragment Library Screening : Identify binders to adjacent subpockets (e.g., using X-ray crystallography or NMR) .
- Linking Strategies : Connect the pyrazole-5-carboxamide core with fragments (e.g., aryl sulfonamides) via flexible spacers .
- Thermodynamic Profiling : Use MST (microscale thermophoresis) to optimize binding entropy/enthalpy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
